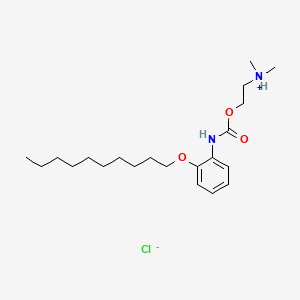
2-(Dimethylamino)ethyl o-decyloxycarbanilate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl o-decyloxycarbanilate hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, an ethyl chain, and a decyloxycarbanilate moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl o-decyloxycarbanilate hydrochloride typically involves the reaction of 2-(dimethylamino)ethanol with o-decyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or distillation to ensure its suitability for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl o-decyloxycarbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbanilates.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl o-decyloxycarbanilate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl o-decyloxycarbanilate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the decyloxycarbanilate moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Dimethylamino)ethyl acrylate
- 2-(Dimethylamino)ethyl benzoate
Uniqueness
2-(Dimethylamino)ethyl o-decyloxycarbanilate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike its analogs, this compound exhibits enhanced solubility and stability in aqueous environments, making it particularly useful in applications requiring these characteristics.
Propiedades
Número CAS |
68097-71-2 |
|---|---|
Fórmula molecular |
C21H37ClN2O3 |
Peso molecular |
401.0 g/mol |
Nombre IUPAC |
2-[(2-decoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H36N2O3.ClH/c1-4-5-6-7-8-9-10-13-17-25-20-15-12-11-14-19(20)22-21(24)26-18-16-23(2)3;/h11-12,14-15H,4-10,13,16-18H2,1-3H3,(H,22,24);1H |
Clave InChI |
ZWZPZDFOMNMTFL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=CC=C1NC(=O)OCC[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















